Ovalbumin peptide

Beschreibung

Eigenschaften

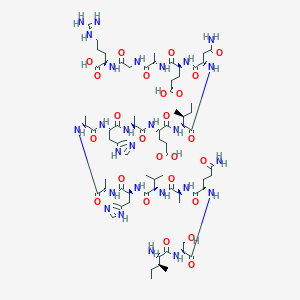

Molekularformel |

C74H120N26O25 |

|---|---|

Molekulargewicht |

1773.9 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C74H120N26O25/c1-12-33(5)55(77)70(121)98-49(29-101)69(120)94-42(16-19-50(75)102)63(114)88-39(11)62(113)99-56(32(3)4)71(122)96-47(24-41-27-81-31-85-41)67(118)89-36(8)59(110)86-37(9)61(112)95-46(23-40-26-80-30-84-40)66(117)90-38(10)60(111)92-44(18-21-54(107)108)65(116)100-57(34(6)13-2)72(123)97-48(25-51(76)103)68(119)93-43(17-20-53(105)106)64(115)87-35(7)58(109)83-28-52(104)91-45(73(124)125)15-14-22-82-74(78)79/h26-27,30-39,42-49,55-57,101H,12-25,28-29,77H2,1-11H3,(H2,75,102)(H2,76,103)(H,80,84)(H,81,85)(H,83,109)(H,86,110)(H,87,115)(H,88,114)(H,89,118)(H,90,117)(H,91,104)(H,92,111)(H,93,119)(H,94,120)(H,95,112)(H,96,122)(H,97,123)(H,98,121)(H,99,113)(H,100,116)(H,105,106)(H,107,108)(H,124,125)(H4,78,79,82)/t33-,34-,35-,36-,37-,38-,39-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1 |

InChI-Schlüssel |

GSSMIHQEWAQUPM-AOLPDKKJSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Ovalbumin Peptide SIINFEKL for Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The octapeptide SIINFEKL is a cornerstone reagent in immunological research, serving as a powerful tool to investigate the intricacies of the adaptive immune response.[1] Derived from chicken ovalbumin (residues 257-264), SIINFEKL is the immunodominant epitope recognized by CD8+ cytotoxic T lymphocytes (CTLs) in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1][2] Its well-defined characteristics and the availability of specific immunological tools have established the SIINFEKL system as an invaluable model for studying antigen presentation, T-cell activation, and the efficacy of novel vaccines and immunotherapies. This guide provides a comprehensive overview of the structure and function of SIINFEKL, complete with quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Core Properties and Structure

SIINFEKL is an eight-amino-acid peptide with the sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu.[2][3][4] It is a fragment of the chicken ovalbumin protein and is presented by the MHC class I molecule H-2Kb.[2][4] The robust binding of SIINFEKL to H-2Kb is a key feature that underpins its utility as a model antigen.

| Property | Value | Reference |

| Amino Acid Sequence | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL) | [2][3][4] |

| Molecular Formula | C45H74N10O13 | [3][5][6] |

| Molecular Weight | ~963.1 g/mol | [3][7] |

| CAS Number | 138831-86-4 | [1][3][6][8] |

| Binding Affinity (Kd) to H-2Kb | ~3.042 nM - 10 nM | [9][10] |

Mechanism of Action: MHC Class I Presentation and T-Cell Activation

The immunological significance of SIINFEKL lies in its canonical presentation via the MHC class I pathway, a critical process for the immune surveillance of intracellular pathogens and cancerous cells.

-

Antigen Processing: Endogenously synthesized proteins containing the SIINFEKL sequence (e.g., from a recombinant virus or a tumor cell line engineered to express ovalbumin) are targeted for degradation by the proteasome in the cytoplasm.

-

Peptide Transport: The resulting peptide fragments, including SIINFEKL, are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

-

MHC Class I Loading: Within the ER, SIINFEKL binds to the peptide-binding groove of newly synthesized H-2Kb molecules.

-

Cell Surface Presentation: The stable SIINFEKL-H-2Kb complex is then transported to the cell surface, where it can be recognized by the T-cell receptor (TCR) of CD8+ T cells.

-

T-Cell Recognition and Activation: The specific recognition of the SIINFEKL-H-2Kb complex by a cognate TCR on a CD8+ T cell, along with co-stimulatory signals, initiates a signaling cascade that leads to T-cell activation, proliferation, and differentiation into cytotoxic T lymphocytes (CTLs). These CTLs are then capable of recognizing and eliminating cells presenting the SIINFEKL peptide.

Figure 1. Workflow of MHC Class I presentation of the SIINFEKL peptide.

T-Cell Receptor Signaling Pathway

The activation of a CD8+ T cell upon recognition of the SIINFEKL-H-2Kb complex is a highly orchestrated process involving a cascade of intracellular signaling events.

Figure 2. Simplified signaling cascade in a CD8+ T cell after TCR engagement.

Experimental Protocols

SIINFEKL is widely used in a variety of immunological assays to quantify antigen-specific T-cell responses. Below are detailed protocols for three common applications.

In Vitro T-Cell Stimulation and Intracellular Cytokine Staining (ICS)

This protocol is used to identify and quantify T cells that produce specific cytokines upon stimulation with SIINFEKL.

Materials:

-

Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or experimental animals.

-

SIINFEKL peptide (1-10 µg/mL final concentration).

-

Complete RPMI medium.

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Fluorescently-conjugated antibodies against cell surface markers (e.g., CD8, CD44) and intracellular cytokines (e.g., IFN-γ, TNF-α).

-

Fixation and permeabilization buffers.

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

Procedure:

-

Prepare a single-cell suspension of lymphocytes at a concentration of 1-2 x 10^6 cells/mL in complete RPMI medium.

-

Add SIINFEKL peptide to the cell suspension at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

-

Incubate the cells for 1-2 hours at 37°C in a humidified 5% CO2 incubator.

-

Add a protein transport inhibitor to the culture and incubate for an additional 4-6 hours.

-

Harvest the cells and wash with FACS buffer.

-

Stain for cell surface markers by incubating with fluorescently-conjugated antibodies for 20-30 minutes on ice.

-

Wash the cells to remove unbound antibodies.

-

Fix and permeabilize the cells according to the manufacturer's instructions for the fixation/permeabilization kit.

-

Stain for intracellular cytokines by incubating with fluorescently-conjugated antibodies in permeabilization buffer for 30-45 minutes at room temperature or 4°C.

-

Wash the cells with permeabilization buffer and then with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

IFN-γ ELISPOT Assay

The ELISPOT assay is a highly sensitive method to quantify the number of individual cells secreting a specific cytokine, such as IFN-γ, in response to SIINFEKL.[11]

Materials:

-

96-well PVDF-membrane ELISPOT plates.

-

Anti-IFN-γ capture and biotinylated detection antibodies.

-

Streptavidin-HRP or -AP conjugate.

-

Substrate for HRP (e.g., AEC, TMB) or AP (e.g., BCIP/NBT).

-

SIINFEKL peptide.

-

Single-cell suspension of lymphocytes.

-

Complete RPMI medium.

-

Blocking buffer (e.g., PBS with 5% BSA).

Procedure:

-

Pre-wet the ELISPOT plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile PBS.

-

Coat the plate with anti-IFN-γ capture antibody overnight at 4°C.

-

Wash the plate and block with blocking buffer for 2 hours at room temperature.

-

Prepare a single-cell suspension of lymphocytes and add them to the wells (typically 2-5 x 10^5 cells/well).

-

Add SIINFEKL peptide to the wells at a final concentration of 1-10 µg/mL. Include negative and positive controls.

-

Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Wash the plate to remove cells.

-

Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate. Monitor for spot development.

-

Stop the reaction by washing with water and allow the plate to dry.

-

Count the spots using an ELISPOT reader.

In Vivo Cytotoxicity Assay

This assay measures the ability of an immunized animal to kill target cells pulsed with the SIINFEKL peptide in vivo.[12][13]

Materials:

-

Splenocytes from naive donor mice.

-

SIINFEKL peptide.

-

Cell tracking dyes (e.g., CFSE, CellTrace Violet) at two different concentrations (high and low).

-

Immunized and control recipient mice.

-

PBS.

Procedure:

-

Prepare a single-cell suspension of splenocytes from naive donor mice.

-

Split the cell suspension into two populations.

-

Pulse one population with SIINFEKL peptide (1-10 µg/mL) for 45-60 minutes at 37°C. This will be the target population. The other population serves as the internal control.

-

Wash both cell populations to remove excess peptide.

-

Label the peptide-pulsed target population with a high concentration of a cell tracking dye (e.g., CFSEhigh).

-

Label the control population with a low concentration of the same dye (e.g., CFSElow).

-

Mix the two labeled populations at a 1:1 ratio.

-

Inject the cell mixture intravenously into immunized and naive control mice.

-

After 18-24 hours, harvest the spleens from the recipient mice.

-

Prepare single-cell suspensions and analyze by flow cytometry to distinguish the CFSEhigh and CFSElow populations.

-

Calculate the percentage of specific lysis based on the reduction of the CFSEhigh population relative to the CFSElow population in immunized mice compared to naive controls.

Figure 3. Experimental workflow for an in vivo cytotoxicity assay.

Conclusion

The ovalbumin-derived peptide SIINFEKL is an indispensable tool in the arsenal of immunologists. Its well-defined structure, strong binding to H-2Kb, and the availability of a wide range of specific reagents and transgenic models make it an ideal system for dissecting the fundamental mechanisms of CD8+ T-cell immunity. From evaluating the efficacy of novel cancer immunotherapies to understanding the intricacies of T-cell activation, the applications of SIINFEKL are vast and continue to expand our knowledge of the adaptive immune system. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage the power of the SIINFEKL model system in their work.

References

- 1. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]

- 2. lifetein.com [lifetein.com]

- 3. Ova peptide (257-264) | C45H74N10O13 | CID 22134157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Ovalbumin(257-264) antigen peptide - Elabscience® [elabscience.com]

- 6. OVA (257-264) Peptide Fragment [anaspec.com]

- 7. genscript.com [genscript.com]

- 8. jpt.com [jpt.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. en.bio-protocol.org [en.bio-protocol.org]

An In-depth Technical Guide to the Ovalbumin Peptide (SIINFEKL) for Eliciting CD8+ T Cell Responses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies surrounding the use of the ovalbumin-derived peptide, SIINFEKL, a cornerstone reagent in cellular immunology for studying CD8+ T cell responses. This document details the critical interactions, signaling cascades, and experimental protocols necessary for its effective use in research and therapeutic development.

The Trimolecular Complex: Foundation of CD8+ T Cell Recognition

The initiation of a CD8+ T cell response to the ovalbumin peptide hinges on the formation of a stable trimolecular complex. This complex consists of the T Cell Receptor (TCR) on the surface of a CD8+ T cell recognizing the SIINFEKL peptide presented by a Major Histocompatibility Complex (MHC) class I molecule, specifically H-2Kb in the context of C57BL/6 mice. The CD8 co-receptor also plays a crucial role by binding to a non-polymorphic region of the MHC class I molecule, stabilizing the interaction and facilitating downstream signaling.

Figure 1: Trimolecular interaction of TCR, SIINFEKL peptide, and H-2Kb MHC.

Quantitative Data Presentation

Binding Affinity of SIINFEKL to H-2Kb

The affinity of the SIINFEKL peptide for the H-2Kb molecule is a critical determinant of its immunogenicity. High-affinity binding leads to stable peptide-MHC complexes on the cell surface, which are more likely to be recognized by CD8+ T cells.

| Parameter | Value | Reference |

| Dissociation Constant (KD) | 1.5 - 7 nM | [1] |

| IC50 (nM) | 10 | [2] |

IFN-γ Secretion by SIINFEKL-Specific CD8+ T Cells (ELISPOT)

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. Following stimulation with SIINFEKL, activated CD8+ T cells release interferon-gamma (IFN-γ), a key effector cytokine.

| Stimulation | Number of Spot-Forming Cells (SFC) per 106 Splenocytes | Reference |

| Unstimulated Control | <10 | [3] |

| SIINFEKL Peptide | > 50 | [3] |

Cytotoxicity of SIINFEKL-Specific CD8+ T Cells

A primary function of cytotoxic T lymphocytes (CTLs) is to recognize and eliminate target cells presenting specific peptides. The chromium-51 release assay is a classic method to measure this cytotoxic activity.

| Effector:Target (E:T) Ratio | % Specific Lysis | Reference |

| 10:1 | 20-40% | [4] |

| 30:1 | 50-70% | [4] |

| 50:1 | >80% | [4] |

Experimental Protocols

MHC Class I-Peptide Binding Assay

This assay measures the ability of a peptide to bind to a specific MHC class I molecule, often in a competitive format.

Methodology:

-

Preparation of MHC Molecules: Purified, soluble H-2Kb molecules are used.

-

Peptide Labeling: A high-affinity, known binding peptide (reference peptide) is labeled with a fluorescent or radioactive tag.

-

Competitive Binding: A constant concentration of labeled reference peptide is incubated with a fixed amount of H-2Kb molecules in the presence of varying concentrations of the unlabeled test peptide (SIINFEKL).

-

Separation of Bound and Free Peptide: The peptide-MHC complexes are separated from the free labeled peptide using methods like gel filtration or immunoprecipitation.

-

Quantification: The amount of labeled peptide bound to the MHC is quantified.

-

Data Analysis: The concentration of the test peptide that inhibits 50% of the binding of the labeled reference peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.

IFN-γ ELISPOT Assay

This assay quantifies the number of IFN-γ-secreting T cells upon antigen-specific stimulation.

Methodology:

-

Plate Coating: A 96-well plate with a PVDF membrane is coated with a capture antibody specific for IFN-γ.

-

Cell Plating: Splenocytes or purified CD8+ T cells from an immunized or transgenic (e.g., OT-I) mouse are plated in the wells.

-

Stimulation: The cells are stimulated with the SIINFEKL peptide (typically 1-10 µg/mL). Control wells include unstimulated cells and cells stimulated with a mitogen (e.g., Concanavalin A) as a positive control.

-

Incubation: The plate is incubated for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine secretion.

-

Detection: The cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

-

Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a spot at the location of each cytokine-secreting cell.

-

Analysis: The spots are counted using an automated ELISPOT reader. The results are expressed as the number of spot-forming cells (SFC) per million plated cells.

Chromium-51 Release Cytotoxicity Assay

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting a specific peptide.

Methodology:

-

Target Cell Preparation: Target cells (e.g., RMA-S or EL4 cells) that express H-2Kb are labeled with radioactive sodium chromate (51CrO4). These cells are then pulsed with the SIINFEKL peptide.

-

Effector Cell Preparation: Effector CTLs are generated by in vivo immunization or in vitro stimulation with the SIINFEKL peptide.

-

Co-culture: The 51Cr-labeled target cells are co-cultured with the effector CTLs at various effector-to-target (E:T) ratios for 4-6 hours.

-

Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant, containing the released 51Cr from lysed cells, is collected.

-

Measurement of Radioactivity: The amount of 51Cr in the supernatant is measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: 51Cr released from target cells in the presence of effector cells.

-

Spontaneous Release: 51Cr released from target cells in the absence of effector cells (measures baseline cell death).

-

Maximum Release: 51Cr released from target cells lysed with a detergent (e.g., Triton X-100).

-

Signaling Pathways and Experimental Workflows

CD8+ T Cell Activation Signaling Pathway

Upon successful recognition of the SIINFEKL-H-2Kb complex, a cascade of intracellular signaling events is initiated within the CD8+ T cell, leading to its activation, proliferation, and differentiation into effector cells.

Figure 2: CD8+ T cell activation signaling cascade.

Experimental Workflow for Assessing CD8+ T Cell Response

The following diagram outlines a typical experimental workflow for investigating the CD8+ T cell response to the SIINFEKL peptide.

Figure 3: Experimental workflow for CD8+ T cell response assessment.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Identities of P2 and P3 Residues of H-2Kb-Bound Peptides Determine Mouse Ly49C Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brucella Peptide Cross-Reactive Major Histocompatibility Complex Class I Presentation Activates SIINFEKL-Specific T Cell Receptor-Expressing T Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Function and Application of OVA Peptide 323-339 in Immunological Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chicken ovalbumin (OVA) peptide 323-339, a cornerstone reagent in immunology. We will explore its core functions, present key quantitative data, detail common experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Introduction to OVA Peptide 323-339

The peptide corresponding to amino acids 323-339 of chicken ovalbumin (sequence: ISQAVHAAHAEINE) is one of the most widely used model antigens in immunology. Its primary utility lies in its ability to be presented by major histocompatibility complex (MHC) class II molecules, specifically I-Ab and I-Ad, to CD4+ T helper cells. This makes it an invaluable tool for studying the activation, differentiation, and function of these critical immune cells. The availability of T cell receptor (TCR) transgenic mouse models, such as the OT-II mouse, where a majority of CD4+ T cells express a TCR specific for the OVA 323-339/I-Ab complex, has further solidified its importance in in vivo and in vitro studies of T cell responses.

Core Immunological Function: Activating CD4+ T Cells

The central role of OVA 323-339 is to act as a specific stimulus for CD4+ T helper cells. When professional antigen-presenting cells (APCs), such as dendritic cells, macrophages, or B cells, internalize and process the full ovalbumin protein, the 323-339 peptide fragment is loaded onto MHC class II molecules and displayed on the cell surface. This peptide-MHC complex is then recognized by the T cell receptor of cognate CD4+ T cells, initiating a signaling cascade that leads to T cell activation.

Upon activation, these T cells proliferate and can differentiate into various effector subsets, including:

-

Th1 cells: Primarily produce interferon-gamma (IFN-γ) and are crucial for cell-mediated immunity against intracellular pathogens.

-

Th2 cells: Secrete cytokines like interleukin-4 (IL-4) and interleukin-5 (IL-5), which are important for humoral immunity and responses to parasites.

-

Th17 cells: Produce interleukin-17 (IL-17) and play a key role in responses to extracellular bacteria and fungi.

The specific type of T helper cell response elicited by OVA 323-339 can be manipulated by the experimental conditions, such as the type of adjuvant used during immunization, making it an excellent model for studying the mechanisms of T cell differentiation.

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of OVA peptide 323-339.

Table 1: MHC Class II Binding Affinity of OVA 323-339

| MHC Allele | Binding Affinity (IC50, nM) | Reference |

|---|---|---|

| I-Ab | 120 - 200 | |

| I-Ad | 500 - 1000 |

| I-Ek | >10,000 (weak/no binding) | |

IC50 values represent the concentration of peptide required to inhibit the binding of a reference peptide by 50%. Lower values indicate higher affinity.

Table 2: Typical Cytokine Profile from OT-II CD4+ T Cells Stimulated with OVA 323-339

| T Helper Subset | Key Cytokine | Typical Concentration Range (pg/mL) in vitro |

|---|---|---|

| Th1 | IFN-γ | 1,000 - 10,000 |

| Th2 | IL-4 | 500 - 5,000 |

| Th17 | IL-17A | 1,000 - 8,000 |

Concentrations are highly dependent on the specific experimental conditions (e.g., cell density, stimulation time, polarizing cytokines).

Key Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for two fundamental assays involving OVA 323-339.

Protocol 1: In Vitro T Cell Proliferation Assay using CFSE

This protocol measures the proliferation of OVA-specific CD4+ T cells (e.g., from an OT-II mouse) in response to the peptide.

-

Cell Preparation:

-

Isolate splenocytes from an OT-II mouse.

-

Prepare a single-cell suspension.

-

Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM for 10 minutes at 37°C. CFSE is a fluorescent dye that is equally distributed between daughter cells upon division, allowing proliferation to be tracked by flow cytometry.

-

Quench the staining reaction by adding fetal bovine serum (FBS).

-

Wash the cells twice with complete RPMI medium.

-

-

Co-culture:

-

Prepare antigen-presenting cells (APCs). Irradiated, T-cell-depleted splenocytes from a wild-type C57BL/6 mouse are commonly used.

-

Plate the CFSE-labeled OT-II splenocytes (2 x 105 cells/well) and APCs (4 x 105 cells/well) in a 96-well round-bottom plate.

-

Add OVA 323-339 peptide to the wells at varying concentrations (e.g., 0.1, 1, 10 µg/mL). Include a no-peptide control.

-

Culture the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Analysis:

-

Harvest the cells and stain them with fluorescently-labeled antibodies against CD4 and a TCR Vβ chain specific for the OT-II TCR (e.g., Vβ5).

-

Analyze the cells by flow cytometry. Gate on the CD4+ T cells and examine the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a round of cell division.

-

Protocol 2: Intracellular Cytokine Staining (ICS) for Th1/Th2/Th17 Differentiation

This protocol identifies the cytokine profile of OVA-specific T cells.

-

In Vitro Stimulation:

-

Co-culture OT-II CD4+ T cells with APCs and OVA 323-339 (1 µg/mL) as described above.

-

To polarize the T cells, add specific cytokines and blocking antibodies to the culture:

-

Th1: IL-12 (10 ng/mL) and anti-IL-4 antibody (10 µg/mL).

-

Th2: IL-4 (20 ng/mL) and anti-IFN-γ antibody (10 µg/mL).

-

Th17: TGF-β (5 ng/mL), IL-6 (20 ng/mL), anti-IFN-γ, and anti-IL-4.

-

-

Culture for 3-5 days.

-

-

Restimulation:

-

On the day of analysis, restimulate the cultured cells for 4-6 hours with Phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This ensures that cytokines are trapped inside the cell for detection.

-

-

Staining and Analysis:

-

Harvest the cells and perform surface staining for CD4.

-

Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).

-

Perform intracellular staining with fluorescently-labeled antibodies against key cytokines (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17A).

-

Analyze by flow cytometry to determine the percentage of CD4+ T cells producing each cytokine.

-

Visualizing Pathways and Workflows

Signaling Pathway: T Cell Activation by OVA 323-339/MHC-II

The following diagram illustrates the initial signaling cascade within a CD4+ T cell upon recognition of the OVA 323-339 peptide presented by an I-Ab molecule on an APC.

Caption: T Cell Receptor (TCR) signaling cascade upon OVA 323-339 recognition.

Experimental Workflow: Measuring T Cell Proliferation

The diagram below outlines the major steps in a typical in vitro experiment to measure the proliferative response of OVA-specific T cells.

Caption: Workflow for a CFSE-based T cell proliferation assay.

A Technical Guide to the Discovery of Immunodominant Epitopes in Ovalbumin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin (OVA), the primary protein in egg white, serves as a classical model antigen in immunology for studying allergic reactions, T-cell and B-cell responses, and for the development of novel immunotherapies and vaccines. Identifying the specific regions of this protein—the immunodominant epitopes—that are recognized by the immune system is crucial for understanding the mechanisms of immune response and for designing targeted interventions. This technical guide provides an in-depth overview of the core methodologies, quantitative data, and signaling pathways associated with the discovery of immunodominant epitopes in ovalbumin.

Immunodominant Epitopes of Ovalbumin

Immunodominant epitopes are specific fragments of an antigen that elicit the most prominent immune response. In ovalbumin, both B-cell (recognized by antibodies like IgE) and T-cell (recognized by T-cell receptors) epitopes have been extensively characterized.

IgE-Binding Epitopes in Allergic Responses

In individuals with egg allergy, IgE antibodies recognize specific linear epitopes on ovalbumin, triggering allergic reactions. The mapping of these epitopes is critical for developing diagnostics and hypoallergenic variants of the protein. Studies have identified several key immunodominant IgE-binding regions within the primary sequence of chicken ovalbumin.[1][2]

Table 1: Immunodominant IgE Epitopes of Ovalbumin [1][3][4]

| Epitope Region (Amino Acid Position) | Peptide Sequence | Structural Characteristics |

| 38-49 | L38T49 | Primarily hydrophobic amino acids, β-sheet and β-turn structures |

| 95-102 | D95A102 | Single α-helix |

| 191-200 | E191V200 | Primarily hydrophobic amino acids, β-sheet and β-turn structures |

| 243-248 | V243E248 | Primarily hydrophobic amino acids, β-sheet and β-turn structures |

| 251-260 | G251N260 | Primarily hydrophobic amino acids, β-sheet and β-turn structures |

| 53-60 | OVA53-60 | - |

| 77-84 | OVA77-84 | - |

| 103-108 | OVA103-108 | - |

| 127-136 | OVA127-136 | - |

| 275-280 | OVA275-280 | - |

| 301-306 | OVA301-306 | - |

| 323-332 | OVA323-332 | - |

| 375-384 | OVA375-384 | - |

T-Cell Epitopes in Adaptive Immunity

T-cell epitopes are presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs). The recognition of these peptide-MHC complexes by T-cell receptors (TCRs) initiates a cascade of signaling events leading to T-cell activation, proliferation, and cytokine production.

Table 2: Key T-Cell Epitopes of Ovalbumin and their MHC Restriction [3][4][5][6]

| Epitope (Amino Acid Position) | Peptide Sequence | MHC Restriction | T-Cell Response | MHC Binding Affinity (IC50, nM) |

| OVA257-264 | SIINFEKL | H-2Kb (MHC Class I) | Strong CD8+ T-cell (cytolytic) response | Strong |

| OVA323-339 | ISQAVHAAHAEINEAGR | I-Ad (MHC Class II) | CD4+ T-helper cell response; induces Th2-dominant responses | - |

| OVA55-62 | - | H-2Kb (MHC Class I) | Fails to elicit a cytolytic T-cell response | - |

| OVA176-183 | - | H-2Kb (MHC Class I) | Low T-cell response | - |

| 208–216 | H-2Kb (MHC Class I) | Immunogenic | Moderate (170–393) | |

| 97–105 | H-2Kb (MHC Class I) | Epitypic upon whole OVA immunization | Moderate (170–393) | |

| 99–107 | H-2Kb (MHC Class I) | Epitypic upon whole OVA immunization | Moderate (170–393) | |

| 289–297 | EKYNLTSVL | H-2Kb (MHC Class I) | Epitypic upon whole OVA immunization | Moderate (170–393) |

| 214–222 | H-2Kb (MHC Class I) | Not immunogenic | Strongest predicted | |

| 250–258 | H-2Kb / D-b | Recognized by CD8+ T-cells | Weak (5,110 / 17,967) |

Experimental Protocols for Epitope Discovery

The identification and characterization of immunodominant epitopes involve a series of well-defined experimental procedures.

Epitope Mapping using SPOT Synthesis Peptide Arrays

A powerful high-throughput method for identifying linear B-cell and T-cell epitopes is the use of peptide arrays synthesized directly on a cellulose membrane using the SPOT technique.[7][8]

Detailed Methodology:

-

Peptide Library Design: Based on the primary amino acid sequence of ovalbumin, a library of overlapping peptides is designed. Typically, peptides are 12-15 amino acids in length with an offset of 2-3 amino acids to ensure full coverage of the protein sequence.[2]

-

Peptide Synthesis (SPOTs Technique):

-

Fmoc-amino acid active esters are spotted onto a derivatized cellulose membrane.

-

The synthesis cycle involves:

-

Removal of the Fmoc protecting group.

-

Washing steps.

-

Coupling of the next Fmoc-amino acid.

-

Washing steps.

-

-

This cycle is repeated until the desired peptide length is achieved.

-

Side-chain deprotection is performed after the final synthesis cycle.

-

-

Membrane Blocking: The peptide-array membrane is blocked (e.g., with 1% BSA in PBS) to prevent non-specific antibody binding.

-

Incubation with Antibody/Serum: The membrane is incubated with the primary antibody (for monoclonal epitope mapping) or pooled sera from allergic patients (for IgE epitope discovery) at an appropriate dilution.

-

Washing: The membrane is washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibodies.

-

Incubation with Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., anti-human IgE-HRP) is added and incubated.

-

Detection: After further washing, a chemiluminescent or colorimetric substrate is added. The signal generated by the enzyme-substrate reaction reveals the peptides that are recognized by the antibodies.

-

Data Analysis: The intensity of each spot is quantified to identify the immunodominant epitopes.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to stimulation with a specific antigen or peptide, indicating the presence of an epitope recognized by the T-cells.

Detailed Methodology:

-

Isolation of T-Cells: T-cells are isolated from the spleens or peripheral blood of immunized mice or from human donors. This can be achieved using nylon wool columns or magnetic-activated cell sorting (MACS).

-

Preparation of Antigen-Presenting Cells (APCs): Splenocytes from a naive mouse are often used as APCs. These cells are treated with mitomycin C to prevent their proliferation while maintaining their antigen-presenting function.

-

Cell Culture Setup:

-

In a 96-well flat-bottom plate, responder T-cells are cultured with the prepared APCs.

-

The ovalbumin peptide of interest is added to the culture at various concentrations.

-

Control wells include T-cells and APCs without the peptide (negative control) and T-cells stimulated with a mitogen like Concanavalin A (positive control).

-

-

Incubation: The plate is incubated for 72-96 hours at 37°C in a humidified CO2 incubator.

-

Measurement of Proliferation:

-

[3H]-Thymidine Incorporation: 1 µCi of [3H]-thymidine is added to each well for the final 18-24 hours of incubation. Proliferating cells incorporate the radiolabel into their DNA. The cells are then harvested onto a filter mat, and the incorporated radioactivity is measured using a scintillation counter.

-

CFSE Staining: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture. As cells divide, the CFSE fluorescence is halved with each generation. Proliferation is measured by the reduction in fluorescence intensity using flow cytometry.

-

-

Data Analysis: The stimulation index is calculated by dividing the mean counts per minute (CPM) of the antigen-stimulated wells by the mean CPM of the unstimulated wells.

Cytokine ELISA (Enzyme-Linked Immunosorbent Assay)

This assay quantifies the production of specific cytokines (e.g., IL-4, IL-5, IFN-γ) by T-cells upon stimulation with an ovalbumin epitope. The profile of cytokines produced can indicate the type of T-helper cell response (e.g., Th1 vs. Th2).

Detailed Methodology:

-

Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-4) and incubated overnight at 4°C.[9]

-

Blocking: The plate is washed and then blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[9]

-

Sample Addition: Supernatants from the T-cell proliferation assay cultures are added to the wells. A standard curve is generated using known concentrations of the recombinant cytokine.

-

Incubation: The plate is incubated for 2 hours at room temperature.

-

Detection Antibody: The plate is washed, and a biotinylated detection antibody specific for a different epitope on the cytokine is added and incubated.

-

Enzyme Conjugate: After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

Substrate Addition: The plate is washed, and a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, which will be converted by HRP into a colored product.[9]

-

Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).

-

Data Acquisition: The optical density (OD) of each well is measured at 450 nm using a microplate reader.

-

Data Analysis: The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

MHC-Peptide Binding Assay

These assays are crucial for determining the binding affinity of a peptide epitope to a specific MHC molecule, which is a key determinant of its immunogenicity.

Detailed Methodology:

-

Competitive Binding Assay:

-

Purified MHC molecules are incubated with a high-affinity radiolabeled or fluorescently labeled standard peptide.

-

Increasing concentrations of the unlabeled test peptide (the potential ovalbumin epitope) are added to compete for binding to the MHC molecule.

-

The amount of labeled peptide bound to the MHC is measured after separating the bound from the free peptide (e.g., by size exclusion chromatography or filtration).

-

-

Data Analysis: The concentration of the test peptide that inhibits 50% of the binding of the labeled standard peptide is determined as the IC50 value. A lower IC50 value indicates a higher binding affinity. Peptides with an IC50 of 500 nM or less are generally considered strong binders.[5]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Epitope Identification

The following diagram illustrates a typical workflow for the identification and characterization of immunodominant epitopes.

Caption: A typical experimental workflow for the discovery and characterization of immunodominant epitopes.

T-Cell Receptor Signaling Pathway

The recognition of an this compound presented by an MHC molecule on an APC by the TCR on a T-cell initiates a complex signaling cascade, leading to T-cell activation.

References

- 1. Fine mapping and structural analysis of immunodominant IgE allergenic epitopes in chicken egg ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]

- 5. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Antibody epitope mapping using SPOT peptide arrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytokine Elisa [bdbiosciences.com]

Ovalbumin: A Technical Guide to its Application as a Model Antigen in Immunological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin (OVA), the primary protein constituent of avian egg whites, has long been a cornerstone of immunological research. Its well-defined biochemical characteristics, robust immunogenicity in mammalian systems, and commercial availability have established it as an indispensable model antigen. This technical guide provides an in-depth overview of ovalbumin's properties and its application in various immunological studies, complete with detailed experimental protocols and quantitative data to facilitate reproducible and rigorous research.

Ovalbumin is a 45 kDa glycoprotein belonging to the serpin superfamily, although it lacks protease inhibitory activity. Its use as a model antigen dates back to the early 20th century in studies of antibody-antigen interactions. Today, its applications have expanded to encompass a wide range of immunological investigations, including allergy and asthma models, studies of oral tolerance, and the evaluation of vaccine delivery platforms.[1]

Biochemical and Immunological Properties of Ovalbumin

A thorough understanding of ovalbumin's properties is crucial for its effective use in experimental settings.

| Property | Value/Description | Significance in Immunological Studies |

| Molecular Weight | ~45 kDa | Sufficiently large to be immunogenic and allows for multiple epitopes.[1][2][3] |

| Amino Acid Residues | 385 | The primary structure is well-characterized, facilitating epitope mapping.[2][3] |

| Isoelectric Point (pI) | ~4.5 | As an acidic protein, it is negatively charged at physiological pH.[4] |

| Post-Translational Modifications | N-acetylation, Phosphorylation, N-linked glycosylation | These modifications can influence antigen processing and presentation.[3][4] |

| Allergenicity | High in mammals | A key property for its use in inducing IgE-mediated food allergy and allergic asthma models.[1][5] |

| Endotoxin Levels | Critical for Th2/Th1 balance | Low endotoxin OVA is essential for inducing Th2-mediated allergic responses, as endotoxin contamination can skew the response towards Th1.[1] |

| Key T-cell Epitopes | OVA257-264 (SIINFEKL) for MHC class I (H-2Kb), OVA323-339 for MHC class II (I-Ad) | These well-defined epitopes are crucial for studying antigen-specific T-cell responses.[5][6][7] |

Ovalbumin in Models of Allergic Inflammation

Ovalbumin is extensively used to model allergic diseases, particularly asthma, due to its ability to induce a robust Th2-mediated immune response characterized by the production of IgE and eosinophilic inflammation.

Murine Model of OVA-Induced Allergic Asthma

A common approach involves sensitizing mice to OVA with an adjuvant, followed by an airway challenge with OVA to elicit an allergic response.

Experimental Workflow for OVA-Induced Allergic Asthma

Caption: Workflow for inducing allergic asthma in mice using ovalbumin.

Quantitative Parameters for OVA-Induced Asthma Models

| Parameter | Typical Values and Conditions | Reference |

| Mouse Strain | BALB/c (prone to Th2 responses) | [8] |

| Sensitization Dose | 10-100 µg OVA emulsified in 1-2 mg aluminum hydroxide (Alum) via intraperitoneal injection. A 50 µg dose is often optimal for inducing significant airway hyperresponsiveness. | [3][9] |

| Challenge Dose | 10-50 µg OVA in saline via intranasal or aerosol administration for several consecutive days. | [3][9] |

| Expected Anti-OVA IgE Titers | Significantly elevated compared to control mice. Titers can range from 100-1000 ng/mL depending on the protocol. | [10][11] |

| Expected Anti-OVA IgG1/IgG2a Ratio | High IgG1 (Th2-associated) and low IgG2a (Th1-associated) levels. | [10][11] |

| BALF Cellularity | Increased total cell count, with a significant influx of eosinophils. | [9] |

| Key Cytokines (Lung/BALF) | Elevated levels of IL-4, IL-5, and IL-13. | [12][13] |

Ovalbumin in Models of Oral Tolerance

Oral administration of ovalbumin can induce a state of systemic unresponsiveness known as oral tolerance. This makes OVA a valuable tool for studying the mechanisms of mucosal immunity and for developing therapies for autoimmune and allergic diseases.

Experimental Workflow for Oral Tolerance Induction

Caption: General workflow for inducing oral tolerance to ovalbumin in mice.

Quantitative Parameters for Oral Tolerance Induction

| Parameter | Typical Values and Conditions | Reference |

| Mouse Strain | C57BL/6, BALB/c | [14] |

| Tolerance Induction Dose | High-dose: 20-50 mg OVA per administration via oral gavage. Low-dose: Repeated administration of µg to low mg quantities. A single oral dose of 100 µg of an M-cell targeted OVA has also been shown to be effective. | [14][15][16] |

| Systemic Challenge Dose | 100 µg OVA emulsified in Complete Freund's Adjuvant (CFA) for priming and Incomplete Freund's Adjuvant (IFA) for booster immunizations. | |

| Expected Outcome | Significant reduction in anti-OVA IgG and IgE production, and diminished DTH response compared to non-tolerized controls. | [14] |

| Key Cytokines | Increased production of IL-10 and TGF-β by regulatory T-cells. | [14] |

T-Cell Activation by Ovalbumin

The activation of T-cells by ovalbumin-derived peptides presented on Major Histocompatibility Complex (MHC) molecules is a central event in the adaptive immune response.

Antigen Processing and Presentation Pathways

Caption: Pathways of ovalbumin processing and presentation by Antigen Presenting Cells (APCs).

T-Cell Receptor (TCR) Signaling Cascade

References

- 1. Characterization of MHC class II-presented peptides generated from an antigen targeted to different endocytic compartments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ovalbumin antigen-specific activation of human T cell receptor closely resembles soluble antibody stimulation as revealed by BOOST phosphotyrosine proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifetein.com [lifetein.com]

- 8. The polyclonal and antigen-specific IgE and IgG subclass response of mice injected with ovalbumin in alum or complete Freund's adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Ovalbumin induces natural killer cells to secrete Th2 cytokines IL-5 and IL-13 in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ovalbumin-Protein σ1 M Cell Targeting Facilitates Oral Tolerance with Reduction of Antigen-Specific CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oral alloantigen exposure promotes donor‐specific tolerance in a mouse model of minor‐mismatched skin transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Oral tolerance to ovalbumin in mice: studies of chemically modified and 'biologically filtered' antigen - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to MHC Class I and II Restricted Ovalbumin Epitopes

Introduction

Ovalbumin (OVA), the primary protein in egg white, serves as a cornerstone model antigen in immunological research. Its well-characterized protein sequence and robust immunogenicity have made it an invaluable tool for studying fundamental processes of the adaptive immune system, including antigen processing and presentation, T-cell activation, and the development of immune tolerance versus activation. The identification and characterization of specific peptide fragments—or epitopes—of ovalbumin that are presented by Major Histocompatibility Complex (MHC) class I and class II molecules are crucial for understanding and manipulating T-cell responses. These epitopes are instrumental in fields ranging from vaccine development and cancer immunotherapy to allergy research.[1][2][3]

This technical guide provides a comprehensive overview of the core MHC class I and II restricted epitopes of ovalbumin, presenting key quantitative data, detailed experimental protocols for their characterization, and visual diagrams of the associated biological pathways and experimental workflows.

MHC Class I Restricted Ovalbumin Epitopes

MHC class I molecules primarily present peptides derived from endogenous proteins, which are proteins synthesized within the cell.[4] These peptides are recognized by CD8+ cytotoxic T lymphocytes (CTLs), a critical component of the immune response against virally infected cells and tumor cells.[4] In the context of ovalbumin, several MHC class I-restricted epitopes have been identified, with the most prominent being the SIINFEKL peptide.

The immunodominant MHC class I epitope of ovalbumin is the octapeptide SIINFEKL , corresponding to amino acids 257-264.[5][6] This epitope is presented by the murine MHC class I molecule H-2Kb and is widely used to stimulate and detect CD8+ T-cell responses in C57BL/6 mice.[5][6][7] Its strong binding affinity to H-2Kb and its ability to elicit a potent CTL response have established it as a standard for in vivo and in vitro immunological assays.[5][8]

Beyond the immunodominant SIINFEKL, other sub-dominant and cryptic epitopes have been identified. For instance, the peptide KVVRFDKL has been described as a sub-dominant H-2Kb restricted epitope.[9] Using bioinformatic tools and subsequent experimental validation, additional novel H-2Kb and H-2Db restricted epitopes have been discovered, expanding the known repertoire of OVA-derived peptides that can be presented to the immune system.[9][10]

Quantitative Data: MHC Class I Epitopes

The binding affinity of a peptide to an MHC molecule is a critical determinant of its immunogenicity. This is often quantified as the concentration of the peptide required to inhibit the binding of a reference peptide by 50% (IC50). Peptides with an IC50 value of 500 nM or less are generally considered strong binders.[10]

| Epitope Sequence | Amino Acid Position | Restricting MHC Allele | Binding Affinity (IC50, nM) | Reference |

| SIINFEKL | 257-264 | H-2Kb | Strong binder (specific values vary by assay) | [5][6][10] |

| KVVRFDKL | 176-183 | H-2Kb | Sub-dominant | [3][9] |

| EKYNLTSVL | 289-297 | H-2Kb | Strong binder | [10] |

| LESIINFEKL | 256-265 | H-2Kb | Strong binder | [10] |

| NAIVFKGL | 27-35 | H-2Kb | Strong binder | [10] |

| FAQADRV | 55-62 | H-2Kb | Strong binder (but may not elicit CTL response) | [3][10] |

| AEAGR | 335-339 | H-2Db | Putative binder | [9] |

Antigen Processing and Presentation: The MHC Class I Pathway

Endogenous antigens like ovalbumin (when expressed within a cell) are processed through the cytosolic pathway for presentation on MHC class I molecules.

-

Proteasomal Degradation : Intracellular OVA protein is targeted for degradation by the proteasome, a multi-catalytic protease complex in the cytoplasm. This process generates a pool of short peptides.[4][11]

-

Peptide Transport : The resulting peptides are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[4][12]

-

MHC I Loading : Within the ER, newly synthesized MHC class I heavy chains associate with β2-microglobulin and are stabilized by a chaperone complex known as the peptide-loading complex (PLC), which includes calreticulin, Erp57, and tapasin.[4][12] Peptides transported by TAP are loaded onto the binding groove of the MHC class I molecule. Evidence suggests a sequential transfer of peptides from chaperones like gp96 to calreticulin before loading onto MHC class I.[12]

-

Cell Surface Presentation : Once a peptide is stably bound, the MHC class I-peptide complex is transported via the Golgi apparatus to the cell surface, where it can be recognized by the T-cell receptor (TCR) on CD8+ T cells.[4]

Interestingly, exogenous soluble ovalbumin can also be presented on MHC class I molecules by professional antigen-presenting cells (APCs) like dendritic cells (DCs) through a process called "cross-presentation".[8][13] This pathway involves the uptake of extracellular antigen and its subsequent processing and presentation via the MHC class I pathway, which is crucial for initiating CD8+ T-cell responses against extracellular antigens, such as those from viruses that do not infect APCs or from tumor cells.[13]

Caption: MHC Class I antigen presentation pathway for ovalbumin.

MHC Class II Restricted Ovalbumin Epitopes

MHC class II molecules present peptides derived from exogenous proteins that are taken up by APCs, such as dendritic cells, macrophages, and B cells.[4] These peptides are recognized by CD4+ helper T cells, which play a central role in orchestrating the adaptive immune response, including the activation of B cells and cytotoxic T lymphocytes.

The most extensively studied MHC class II epitope of ovalbumin is the peptide ISQAVHAAHAEINEAGR , corresponding to amino acids 323-339.[1][14] This peptide binds to the I-A(d) MHC class II molecule and is known to be an immunodominant epitope that can account for a significant portion of the OVA-specific T-cell response.[1][7][15] The OVA(323-339) peptide has been widely used to study the mechanisms of CD4+ T-cell activation, immune tolerance, and allergic responses.[7][16][17] Studies have shown that a single peptide like OVA(323-339) can bind to the MHC groove in multiple registers, leading to functionally distinct T-cell responses.[18][19]

Quantitative Data: MHC Class II Epitopes

| Epitope Sequence | Amino Acid Position | Restricting MHC Allele | Binding Characteristics | Reference |

| ISQAVHAAHAEINEAGR | 323-339 | I-A(d) | Immunodominant, binds in multiple registers | [1][7][15][18] |

| VHAAHAEINEA | 327-337 | I-A(d) | Core binding region | [18] |

Antigen Processing and Presentation: The MHC Class II Pathway

Exogenous antigens like ovalbumin are processed through the endocytic pathway for presentation on MHC class II molecules.

-

Antigen Uptake : APCs internalize exogenous OVA protein through phagocytosis or endocytosis, enclosing it within a phagosome or endosome.[4][20]

-

Proteolytic Degradation : The endosome fuses with lysosomes, creating an acidic endolysosomal compartment. Here, proteases such as cathepsins degrade the OVA protein into smaller peptide fragments.[20][21][22]

-

MHC II Assembly and Transport : In the ER, newly synthesized MHC class II α and β chains assemble with a third protein, the invariant chain (Ii). The invariant chain prevents peptides in the ER from binding to the MHC class II groove and directs the complex to the endocytic pathway.[4]

-

Peptide Loading : Within a specialized compartment known as the MIIC (MHC class II compartment), the invariant chain is degraded, leaving a small fragment called CLIP (class II-associated invariant chain peptide) in the MHC groove. The HLA-DM molecule then facilitates the exchange of CLIP for a higher-affinity antigenic peptide, such as OVA(323-339).[4]

-

Cell Surface Presentation : The stable MHC class II-peptide complex is transported to the cell surface, where it is presented to and recognized by the TCR on CD4+ helper T cells.[4]

Caption: MHC Class II antigen presentation pathway for ovalbumin.

Experimental Protocols

The identification and functional characterization of OVA epitopes rely on a suite of established immunological assays. Below are detailed methodologies for key experiments.

MHC-Peptide Binding Assay

This assay quantitatively measures the binding affinity of a peptide to a purified MHC molecule. It is typically performed as a competition assay.[23]

Methodology:

-

Reagent Preparation :

-

Binding Reaction :

-

Incubate a fixed concentration of purified MHC molecules with the labeled probe peptide and varying concentrations of the unlabeled competitor peptide.[23][25] A cocktail of protease inhibitors is included to prevent degradation.

-

The incubation time and temperature are optimized for each MHC allele to allow the binding reaction to reach equilibrium (e.g., 72 hours at 37°C for MHC class II).[25]

-

-

Separation of Bound and Free Peptide :

-

Separate MHC-peptide complexes from the free labeled peptide. This can be achieved using size-exclusion chromatography (gel filtration) or by capturing the complexes on a plate coated with an anti-MHC antibody.[23]

-

-

Quantification and Analysis :

-

Quantify the amount of bound labeled peptide using a gamma counter (for radioactivity) or a fluorescence plate reader (for fluorescence polarization).[25][26]

-

Plot the percentage of inhibition of probe peptide binding against the concentration of the competitor peptide.

-

Calculate the IC50 value, which is the concentration of the competitor peptide that reduces the binding of the labeled probe by 50%.[23][25]

-

Caption: Workflow for a competitive MHC-peptide binding assay.

T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the proliferation of antigen-specific T cells upon stimulation with an epitope. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels cells; with each cell division, the fluorescence intensity is halved, which can be measured by flow cytometry.[27]

Methodology:

-

T-Cell Isolation and Labeling :

-

Isolate splenocytes or lymph node cells from a mouse immunized with OVA or from a TCR-transgenic mouse (e.g., OT-I for CD8+ or OT-II for CD4+ T cells).

-

Label the isolated cells with CFSE dye at an appropriate concentration (e.g., 2.5 µM).[27]

-

-

Co-culture with APCs :

-

Prepare APCs (e.g., irradiated splenocytes or dendritic cells).

-

Pulse the APCs with the specific OVA peptide of interest (e.g., SIINFEKL or OVA 323-339) or with the whole OVA protein.

-

Co-culture the CFSE-labeled T cells with the peptide-pulsed APCs for a period of 3-5 days.

-

-

Flow Cytometry Analysis :

-

Harvest the cells from the co-culture.

-

Stain the cells with fluorescently-labeled antibodies against T-cell markers (e.g., CD8 or CD4) to identify the population of interest.

-

Analyze the cells using a flow cytometer, gating on the specific T-cell population.

-

Measure the progressive halving of CFSE fluorescence to identify distinct generations of divided cells. The percentage of divided cells reflects the proliferative response.[28]

-

Caption: Workflow for a CFSE-based T-cell proliferation assay.

ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure IFN-γ production by T cells in response to a specific epitope.[2]

Methodology:

-

Plate Coating :

-

Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Incubate overnight, then wash and block the plate to prevent non-specific binding.

-

-

Cell Culture :

-

Isolate immune cells (e.g., splenocytes or PBMCs) from an OVA-immunized animal.

-

Add the cells to the coated wells along with the specific OVA peptide (e.g., SIINFEKL) or a control.

-

Incubate for 18-24 hours. During this time, activated T cells will secrete the cytokine, which is captured by the antibody on the membrane immediately surrounding the cell.

-

-

Detection :

-

Wash the cells away, leaving the captured cytokine bound to the plate.

-

Add a biotinylated detection antibody specific for a different epitope on the cytokine.

-

After washing, add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

-

Spot Development and Analysis :

-

Add a substrate that is converted by the enzyme into an insoluble, colored precipitate. This forms a visible spot at the location of each cytokine-secreting cell.

-

Wash and dry the plate.

-

Count the number of spots in each well using an automated ELISpot reader. The number of spots corresponds to the number of antigen-specific, cytokine-producing T cells.

-

Caption: Workflow for an ELISpot assay to detect cytokine secretion.

Conclusion

The well-defined MHC class I and II restricted epitopes of ovalbumin, particularly SIINFEKL and OVA(323-339), remain indispensable tools in immunology. They provide robust and reproducible systems for dissecting the intricate mechanisms of antigen presentation and T-cell recognition. For researchers and professionals in drug development, a thorough understanding of these epitopes and the methodologies used to study them is fundamental for designing effective immunotherapies, developing novel vaccines, and exploring the pathogenesis of immune-mediated diseases. The continued use of OVA as a model antigen will undoubtedly fuel further discoveries in the complex interplay between antigens and the adaptive immune system.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]

- 3. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]

- 4. immunology.org [immunology.org]

- 5. jpt.com [jpt.com]

- 6. lifetein.com [lifetein.com]

- 7. invivogen.com [invivogen.com]

- 8. Peptide-loaded dendritic cells prime and activate MHC-class I-restricted T cells more efficiently than protein-loaded cross-presenting DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Identification of epitopes in ovalbumin that provide insights for cancer neoepitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of antigen presentation after hypertonic loading of soluble antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ovalbumin-derived precursor peptides are transferred sequentially from gp96 and calreticulin to MHC I in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. Ova (323-339) peptide - ISQAVHAAHAEINEAGR - SB PEPTIDE [sb-peptide.com]

- 15. The principle of delivery of T cell epitopes to antigen-presenting cells applied to peptides from influenza virus, ovalbumin, and hen egg lysozyme: Implications for peptide vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Opposite effects of immunotherapy with ovalbumin and the immunodominant T-cell epitope on airway eosinophilia and hyperresponsiveness in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lifetein.com [lifetein.com]

- 18. Ovalbumin(323-339) peptide binds to the major histocompatibility complex class II I-A(d) protein using two functionally distinct registers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Diversity in MHC class II ovalbumin T cell epitopes generated by distinct proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tbb.bio.uu.nl [tbb.bio.uu.nl]

- 25. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Antigen-specific T cell activation and proliferation during oral tolerance induction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ovalbumin Peptides in Inducing IgE-Mediated Hypersensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin (OVA), the primary protein in egg white, serves as a classical model antigen for studying the immunological mechanisms underlying IgE-mediated hypersensitivity and allergic diseases.[1][2] The allergic response to OVA is orchestrated by a complex interplay between antigen-presenting cells (APCs), T lymphocytes, and B lymphocytes, culminating in the production of OVA-specific IgE antibodies. These antibodies bind to high-affinity receptors (FcεRI) on the surface of mast cells and basophils, sensitizing them to subsequent encounters with the allergen. Upon re-exposure, cross-linking of these IgE molecules by OVA or its peptides triggers the degranulation of these cells, releasing a cascade of inflammatory mediators that manifest as allergic symptoms.[3][4]

This technical guide provides an in-depth exploration of the role of specific ovalbumin peptides in initiating and propagating the IgE-mediated hypersensitivity response. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Key Ovalbumin Peptides in IgE-Mediated Hypersensitivity

Specific regions of the ovalbumin protein, known as epitopes, are recognized by the immune system and are crucial for initiating the allergic cascade. Both T-cell epitopes and B-cell epitopes have been identified. T-cell epitopes are presented by APCs via Major Histocompatibility Complex (MHC) molecules to T-helper (Th) cells, which in turn provide help to B cells for antibody production.[2] B-cell epitopes are directly recognized by B-cell receptors and subsequently by antibodies.

Immunodominant OVA Peptides

Several peptides derived from ovalbumin have been identified as being particularly important in the allergic response. The peptide spanning amino acids 323-339 (OVA323-339) is a well-characterized immunodominant T-cell epitope in BALB/c mice.[1][5][6] This peptide binds to the MHC class II molecule I-Ad and is a potent activator of CD4+ T helper cells, driving a Th2-dominant immune response characterized by the production of cytokines like IL-4, IL-5, and IL-13, which are critical for IgE production.[1][3][7] Research indicates that OVA323-339 can act as both a T-cell and a B-cell epitope, playing a significant role in the generation of immediate hypersensitivity responses.[5][6][8]

Other identified T-cell epitopes in mice include sequences such as OVA55-62, OVA176-183, and OVA257-264, which bind to MHC class I molecules.[2] In humans, dominant IgE antibody epitopes have been mapped to regions including OVA 11-70, 38-49, 95-102, 191-200, 243-248, 251-260, and 363-374.[2]

Quantitative Data on Ovalbumin Peptide-Induced Hypersensitivity

The following tables summarize quantitative data from studies investigating the allergenic potential of ovalbumin and its peptides.

| Peptide/Antigen | Experimental Model | Parameter Measured | Result | Reference |

| OVA | BALB/c mice | Immediate Skin Test Reaction (Native OVA) | 73% of mice showed a positive response. | [5][6] |

| OVA | BALB/c mice | Immediate Skin Test Reaction (OVA323-339) | 82% of mice showed a positive response. | [5][6] |

| OVA323-339 | BALB/c mice | Immediate Skin Test Reaction (Native OVA) | 69% of mice showed a positive response. | [5][6] |

| OVA323-339 | BALB/c mice | Immediate Skin Test Reaction (OVA323-339) | 77% of mice showed a positive response. | [5][6] |

| OVA323-339 | BALB/c mice | Serum anti-OVA IgE | Sensitization with OVA323-339 was as effective as native OVA in stimulating an IgE response. | [5][6] |

| OVA323-339 | Human T-cell line | Cytokine Secretion | High levels of IL-5; undetectable IL-2, IFN-γ, and IL-4. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of OVA-induced hypersensitivity. Below are outlines of key experimental protocols.

Murine Model of OVA-Induced Allergic Airway Inflammation

This protocol describes a common method for inducing an allergic phenotype in mice.

-

Animal Model: BALB/c mice are frequently used due to their propensity to develop Th2-type immune responses.[9]

-

Sensitization:

-

Intraperitoneal (i.p.) Sensitization: On day 0, mice are sensitized by an intraperitoneal injection of 20 µg of OVA emulsified in 100 µl of aluminum hydroxide (alum) as an adjuvant.[10] A second sensitization with 100 µg of OVA is administered on day 14.[10] The intraperitoneal route has been shown to trigger robust and consistent IgE responses.[9]

-

Epicutaneous (EC) Sensitization: Alternatively, sensitization can be achieved by applying a skin patch soaked with OVA and an adjuvant like CpG.[11]

-

-

Challenge:

-

On days 24, 26, and 28, mice are challenged via intratracheal instillation or aerosol exposure with 200 µg of OVA in sterile phosphate-buffered saline (PBS).[10]

-

-

Assessment of Allergic Response:

-

Airway Hyperresponsiveness (AHR): Measured by techniques such as electrical field stimulation of tracheal smooth muscle preparations.[5][6]

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cells (e.g., eosinophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).[12]

-

Serum IgE Levels: Measurement of OVA-specific IgE in serum using ELISA.[13][14]

-

Histology: Examination of lung tissue for inflammatory cell infiltration and goblet cell hyperplasia.[12]

-

In Vitro T-Cell Proliferation and Cytokine Analysis

This protocol is used to assess the T-cell response to specific OVA peptides.

-

Cell Source: Spleen cells are obtained from OVA-sensitized mice.[15][16]

-

Peptide Synthesis: Overlapping synthetic peptides spanning the OVA sequence are synthesized.[8][15][16]

-

Cell Culture: Splenocytes are cultured in the presence of the synthetic OVA peptides.[15][16]

-

Proliferation Assay: T-cell proliferation is measured using methods such as the incorporation of [3H]-thymidine or colorimetric assays (e.g., WST-1).[15][16]

-

Cytokine Analysis: The concentration of cytokines (e.g., IL-4, IFN-γ) in the cell culture supernatants is determined by ELISA to characterize the T-cell response (Th1 vs. Th2).[15][16]

Basophil Histamine Release Assay

This assay is used to identify allergenic epitopes by measuring the degranulation of basophils.

-

Cell Source: Basophils are obtained from patients with egg allergy.[17]

-

Stimulation: The basophils are stimulated with OVA fragments or synthetic peptides.[17]

-

Histamine Measurement: The amount of histamine released into the supernatant is quantified, typically by an automated fluorometric method.[17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows in the study of OVA-induced hypersensitivity.

Signaling Pathway of IgE-Mediated Mast Cell Activation

Caption: IgE-mediated mast cell activation pathway upon allergen cross-linking.

Experimental Workflow for Murine Model of Allergic Asthma

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Ovalbumin Epitopes in Cell-Mediated Immunity, Humoral Immunity, and An [chondrex.com]

- 3. Alleviation of Ovalbumin-Allergic Reactions in Mice by Eucommia ulmoides Polysaccharides via Modulation of Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neural Pathways in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Comparison of the allergenicity of ovalbumin and this compound 323-339. Differential expansion of V beta-expressing T cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the disease-related T cell epitope of ovalbumin and epitope-targeted T cell inactivation in egg allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antigenic and allergenic determinants of ovalbumin--III. MHC Ia-binding peptide (OA 323-339) interacts with human and rabbit specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of the Route of Exposure to Ovalbumin and Cow’s Milk Proteins on the Induction of IgE Responses in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Epicutaneous immunization with ovalbumin and CpG induces TH1/TH17 cytokines, which regulate IgE and IgG2a production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Systemic sensitization with the protein allergen ovalbumin augments local sensitization in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combination peptide immunotherapy based on T‐cell epitope mapping reduces allergen‐specific IgE and eosinophilia in allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel T-cell epitopes of ovalbumin in BALB/c mouse: Potential for peptide-immunotherapy (Journal Article) | OSTI.GOV [osti.gov]

- 17. Allergenic epitopes of ovalbumin (OVA) in patients with hen’s egg allergy: inhibition of basophil histamine release by … [ouci.dntb.gov.ua]

A Technical Guide to the Natural Processing and Presentation of Ovalbumin Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin (OVA), a glycoprotein from chicken egg whites, serves as a canonical model antigen in immunology. Its widespread use stems from its ability to elicit robust B-cell and T-cell responses, making it an invaluable tool for studying the fundamental mechanisms of antigen processing and presentation. This technical guide provides an in-depth overview of the cellular and molecular pathways involved in the natural processing of ovalbumin and the subsequent presentation of its derived peptides by Major Histocompatibility Complex (MHC) class I and class II molecules. This document details the key cell types, enzymatic machinery, and signaling events that govern these processes, offering a comprehensive resource for researchers in immunology and professionals in drug development.

Section 1: Overview of Ovalbumin Antigen Presentation Pathways

Antigen Presenting Cells (APCs), primarily dendritic cells (DCs) and macrophages, internalize exogenous ovalbumin. The subsequent processing and presentation of OVA-derived peptides diverge into two main pathways, culminating in the activation of distinct T-cell subsets.

-

MHC Class I Pathway: Exogenous OVA can be cross-presented by dendritic cells. In this pathway, OVA is processed into smaller peptides, with the immunodominant peptide being SIINFEKL (OVA257-264).[1][2] This peptide is then loaded onto MHC class I molecules (specifically H-2Kb in mice) and presented to CD8+ cytotoxic T lymphocytes, leading to a cytotoxic immune response.[1][2][3]

-

MHC Class II Pathway: In the conventional MHC class II pathway, OVA is processed within the endo-lysosomal compartments of APCs. This generates various peptides, with the most well-characterized being ISQAVHAAHAEINEAGR (OVA323-339).[1] This peptide binds to MHC class II molecules (such as I-Ad in mice) and is presented to CD4+ helper T cells, which orchestrate a broader immune response.[1]

The interplay between these two pathways is crucial in determining the nature and magnitude of the immune response to ovalbumin.

Section 2: Cellular Uptake and Trafficking of Ovalbumin

The initial step in the processing of ovalbumin is its uptake by APCs. Dendritic cells utilize several mechanisms to internalize soluble OVA:

-

Receptor-Mediated Endocytosis: The mannose receptor on the surface of immature dendritic cells can recognize the glycan moieties on ovalbumin, facilitating its efficient uptake.[4]

-

Macropinocytosis: Dendritic cells can also internalize large amounts of soluble antigens, including OVA, through macropinocytosis, a process of non-specific fluid-phase uptake.[4]

Once internalized, ovalbumin is trafficked through the endocytic pathway, progressing from early endosomes to late endosomes and finally to lysosomes. The acidic environment and enzymatic content of these compartments are critical for the degradation of the protein.

Experimental Workflow: Ovalbumin Uptake Assay

Caption: Workflow for quantifying ovalbumin uptake by dendritic cells using flow cytometry.

Section 3: Proteolytic Processing of Ovalbumin

The degradation of the native ovalbumin protein into immunogenic peptides is a multi-step process involving distinct enzymatic machinery depending on the presentation pathway.

MHC Class I Pathway: The Role of the Proteasome